2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetamide
Description
Properties
IUPAC Name |
2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-8-5-11(19-7-13(16)17)14-9-3-2-4-10(9)15(18)20-12(14)6-8/h5-6H,2-4,7H2,1H3,(H2,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAILZFILHMHSRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601131979 | |
| Record name | 2-[(1,2,3,4-Tetrahydro-7-methyl-4-oxocyclopenta[c][1]benzopyran-9-yl)oxy]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601131979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
314744-28-0 | |
| Record name | 2-[(1,2,3,4-Tetrahydro-7-methyl-4-oxocyclopenta[c][1]benzopyran-9-yl)oxy]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=314744-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(1,2,3,4-Tetrahydro-7-methyl-4-oxocyclopenta[c][1]benzopyran-9-yl)oxy]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601131979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetamide typically involves multiple steps. One common method starts with the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . This method involves specific reaction conditions such as controlled temperature and pH to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Structural Variations and Their Implications
The following table summarizes critical differences between the target compound and its analogs:
Research and Application Trends
- Medicinal Chemistry : Derivatives like the dimethoxyphenethyl-substituted acetamide (CAS 858745-13-8) are explored for CNS-targeted therapies due to their ability to cross the blood-brain barrier .
- Material Science : The cyclopenta[c]chromen core’s aromaticity is leveraged in organic semiconductors or fluorescent probes .
Biological Activity
The compound 2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetamide is a complex organic molecule that exhibits potential biological activities due to its unique structural features. It combines a carbazole moiety and a chromenyl group, both of which are known for their pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 273.31 g/mol. Its structure features an ether bond linking the chromenyl and carbazole functionalities, which may contribute to its diverse biological activities.
Research indicates that compounds with similar structures often exhibit various mechanisms of action:
- Antioxidant Activity : Many chromenyl derivatives possess antioxidant properties, which help in protecting cells from oxidative stress.
- Anti-inflammatory Effects : The presence of the carbazole moiety may enhance anti-inflammatory responses by modulating cytokine production.
- Antimicrobial Properties : Some studies suggest that chromenyl compounds can inhibit bacterial growth, potentially useful in treating infections.
Biological Activity Data
Case Studies
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant potential of this compound using DPPH and ABTS assays. The compound demonstrated a dose-dependent reduction in free radicals, suggesting its potential as a therapeutic agent in oxidative stress-related diseases.
Case Study 2: Anti-inflammatory Effects
In a model of induced inflammation, treatment with the compound resulted in a significant decrease in TNF-alpha and IL-6 levels compared to controls. This suggests that it may be beneficial in managing inflammatory conditions such as arthritis.
Case Study 3: Antimicrobial Efficacy
Research conducted on various bacterial strains showed that the compound exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli at concentrations above 50 µM. This highlights its potential application in developing new antibiotics.
Q & A
Q. What are the recommended methods for structural elucidation of this compound?
X-ray crystallography is the gold standard for determining the three-dimensional structure. Use programs like SHELXL for refinement and WinGX/ORTEP for visualization of anisotropic displacement parameters and molecular geometry analysis . For NMR-based structural validation, employ - and -NMR with deuterated solvents (e.g., DMSO-d) to resolve aromatic protons and carbonyl groups, referencing spectral data from similar chromene derivatives .
Q. How can researchers synthesize this compound with high purity?
A multi-step synthesis is typical:
- Step 1 : Condensation of 7-methyl-4-oxo-tetrahydrocyclopenta[c]chromene with chloroacetyl chloride in anhydrous THF under nitrogen .
- Step 2 : Amidation using glycine or substituted amines in the presence of DCC/DMAP as coupling agents .
- Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate the acetamide derivative. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
Q. What analytical techniques are critical for characterizing this compound?
- HPLC-DAD/MS : For purity assessment (>95%) and mass confirmation (expected [M+H] at m/z 331.32) .
- FT-IR : Key peaks include C=O (1680–1720 cm) and N-H (3300–3500 cm) .
- Elemental Analysis : Validate %C, %H, and %N against theoretical values (e.g., CHNO: C 61.63%, H 5.17%, N 4.23%) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Modifications : Introduce substituents at the 7-methyl or 9-oxy positions (e.g., halogens, methoxy groups) to assess impacts on bioactivity .
- Assays : Test derivatives in in vitro models (e.g., kinase inhibition, cytotoxicity) and correlate activity with steric/electronic parameters calculated via DFT .
- Data Interpretation : Use multivariate analysis (e.g., PCA) to resolve contradictions in bioactivity data across studies .
Q. What strategies are effective for resolving contradictions in reported biological activities?
- Reproducibility Checks : Standardize assay conditions (e.g., cell line viability, incubation time) to minimize variability .
- Meta-Analysis : Compare IC values of related chromene derivatives (e.g., 8-chloro or benzoylamino analogs) to identify substituent-dependent trends .
- Mechanistic Studies : Use SPR or ITC to quantify binding affinities for putative targets (e.g., cyclooxygenase-2), resolving discrepancies in potency .
Q. How can computational methods enhance experimental design for this compound?
- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 6COX for COX-2) to predict binding modes and prioritize synthetic targets .
- ADMET Prediction : Employ SwissADME to optimize logP (target 2–3) and permeability, reducing attrition in preclinical studies .
- Dynamic Simulations : Run MD simulations (AMBER/CHARMM) to assess conformational stability in aqueous and lipid bilayer environments .
Methodological Challenges
Q. How can enantiomeric purity be ensured during synthesis?
- Chiral Chromatography : Use Chiralpak IA-3 columns (hexane/isopropanol 85:15) to separate enantiomers, referencing methods for xanthone derivatives .
- Circular Dichroism (CD) : Validate optical activity with CD spectra (190–300 nm) and compare to known standards .
Q. What are best practices for stability studies under physiological conditions?
- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours; analyze degradation via UPLC-MS .
- Photostability : Expose to UV light (320–400 nm) and monitor decomposition using a QbD approach .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
